molecular formula C8H10O2 B1202299 4-(1-Hydroxyethyl)phenol CAS No. 2380-91-8

4-(1-Hydroxyethyl)phenol

Cat. No. B1202299
CAS RN: 2380-91-8
M. Wt: 138.16 g/mol
InChI Key: PMRFBLQVGJNGLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1-Hydroxyethyl)phenol and related compounds involves several chemical reactions, including etherization, reduction, dizaotization, and hydrolysis, with specific conditions tailored to yield desired products. For example, 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene with a total yield of 57.6%, showcasing the complex synthesis routes these phenolic compounds might undergo (Quan, 2005).

Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by X-ray diffraction analysis, revealing how intermolecular hydrogen bonds and molecular geometry contribute to their stability and reactivity. For instance, compounds synthesized via Schiff bases reduction route exhibit asymmetric units and are stabilized by intermolecular interactions, highlighting the intricate molecular architecture of these compounds (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation, hydroxylation, and complexation with metals. These reactions are critical for its application in synthesizing more complex molecules. For example, the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates through oxygenative and dehydrogenative benzannulation reactions showcases its reactivity and potential in organic synthesis (Joshi, Nanubolu, & Menon, 2016).

Scientific Research Applications

  • Catalytic Synthesis Applications : A study by Morozumi et al. (1991) demonstrated the selective synthesis of 4-(Hydroxymethyl)phenol and 4-(hydroxyethyl)phenol using β-cyclodextrins as catalysts. This indicates potential applications in chemical synthesis and catalysis (Morozumi, Uetsuka, Komiyama, & Pitha, 1991).

  • Photocatalytic Applications : Wang et al. (2015) reported the use of Fe-based metal–organic frameworks for highly selective photocatalytic benzene hydroxylation to phenol. This suggests applications in industrial chemical processes, particularly in the synthesis of phenol from benzene (Wang, Wang, & Li, 2015).

  • Biological Pathway Engineering : Miao et al. (2015) constructed a novel phenol synthetic pathway in Escherichia coli through 4-hydroxybenzoate decarboxylation, indicating potential applications in microbial production of phenol and related compounds (Miao, Li, Diao, Zhang, & Ma, 2015).

  • Electronic Material Synthesis : Demir et al. (2015) synthesized and characterized poly(4-(1-(2-phenylhydrazono)ethyl)phenol) for diode application, showing potential in electronic materials and semiconductor industry (Demir, Meral, Aydoğan, Bozgeyik, & Bayır, 2015).

  • Environmental and Endocrine Research : Boehme et al. (2010) synthesized various nonylphenol isomers, including 4-(1-Hydroxyethyl)phenol derivatives, for biological and environmental studies, indicating the compound's relevance in environmental science and endocrine disruptor research (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).

  • Polymerization Applications : Goto et al. (2010) explored phenols as catalysts for living radical polymerization, suggesting applications in polymer chemistry and material science (Goto, Hirai, Nagasawa, Tsujii, Fukuda, & Kaji, 2010).

Safety and Hazards

When handling 4-(1-Hydroxyethyl)phenol, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and adequate ventilation should be ensured .

Future Directions

Phenolic compounds, including 4-(1-Hydroxyethyl)phenol, have shown potential in antiviral research, particularly against SARS-CoV-2 . As new variants of SARS-CoV-2 continue to emerge, these compounds may help reinstate the antiviral immune response processes of the host that are down-regulated in COVID-19 infections .

properties

IUPAC Name

4-(1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFBLQVGJNGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

166164-76-7
Record name Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166164-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30862911
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

2380-91-8
Record name 1-(4-Hydroxyphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-hydroxy-alpha-methyl-
Source ChemIDplus
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Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434
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Synthesis routes and methods

Procedure details

In 700 ml of a mixed solvent of acetic acid/dioxane/water (10/5/5) was dissolved 0.35 mole of a each R-form of fatty acid ester of 1-(4-(1-ethoxyethoxy)phenyl)ethanol, and the mixture was stirred at room temperature for 2 hours. The solvent was distilled under reduced pressure to give an R-form of fatty acid ester of 1-(4-hydroxyphenyl)ethanol.
Quantity
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mixed solvent
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700 mL
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acetic acid dioxane water
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[Compound]
Name
fatty acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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